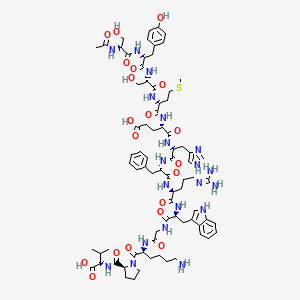

CID 44359700

Description

CID 44359700 (PubChem Compound Identifier 44359700) is a chemical compound whose structural and functional characteristics are under investigation in pharmacological and cheminformatics research. For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are marine toxins with complex polyether structures, often studied for their bioactive properties . This compound may belong to a similar class of natural products or synthetic analogs, given the focus on collision-induced dissociation (CID) techniques and cheminformatic analyses in the evidence .

Properties

InChI |

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQINYFFIKILA-UAZQEYIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H108N20O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1665.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 44359700 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance the reaction rates and improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

CID 44359700 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

Substitution: Reagents such as halogens, alkyl halides, and acids are used under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 44359700 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 44359700 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 44359700 with three structurally related compounds (based on oscillatoxin derivatives and other bioactive molecules) to highlight key differences in molecular properties, biological activity, and analytical methodologies.

Table 1: Structural and Functional Comparison

Key Findings from Research

Methylation (as in CID 185389) enhances metabolic stability, suggesting that minor structural modifications in this compound could significantly alter its pharmacokinetics . In contrast, smaller aromatic compounds like CID 2762940 (1-benzofuran-3-ylacetic acid) show moderate solubility (0.639 mg/mL) and CYP enzyme inhibition, highlighting the role of molecular size in bioavailability .

Analytical Challenges: this compound’s structural complexity may require advanced techniques such as LC-ESI-MS/MS with source-induced CID fragmentation to resolve isomers, as demonstrated in ginsenoside analysis . Collision energy optimization (e.g., CID voltage adjustments) is critical for distinguishing charged states and fragmentation patterns in oligonucleotides and polyether toxins .

Functional Analogues :

- While oscillatoxins are marine toxins, this compound might share functional similarities with chemotherapeutic adjuvants like probiotics (e.g., reduced chemotherapy-induced diarrhea (CID) incidence via gut microbiota modulation) . However, such comparisons are speculative without direct evidence.

Q & A

How can I formulate a focused research question for studying CID 44359700?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population : What biological or chemical systems are affected by this compound?

- Intervention : How does this compound interact with specific molecular targets?

- Outcome : What measurable effects (e.g., binding affinity, catalytic inhibition) are prioritized? Ensure alignment with gaps identified in literature reviews .

Q. What are best practices for conducting a literature review on this compound?

- Use specialized chemistry databases (e.g., SciFinder, Reaxys) and avoid generic search engines.

- Prioritize primary sources (peer-reviewed journals) over secondary summaries.

- Track citations of seminal papers to identify evolving trends or controversies .

Q. How should I design preliminary experiments to characterize this compound?

- Include control groups (e.g., negative controls for baseline activity, positive controls with known analogs).

- Use orthogonal methods (e.g., NMR, HPLC) to confirm compound identity and purity, as required by journals like the Beilstein Journal of Organic Chemistry .

- Document protocols in detail to ensure reproducibility, including solvent systems and temperature gradients .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?

- Apply triangulation : Cross-validate results using multiple techniques (e.g., kinetic assays, computational docking, mutagenesis studies).

- Replicate conflicting experiments under identical conditions to isolate variables (e.g., buffer pH, co-factor availability).

- Use sensitivity analysis to assess whether minor methodological differences explain discrepancies .

Q. What strategies optimize this compound’s synthesis for high-yield, scalable protocols?

- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, temperature).

- Use in-line analytics (e.g., FTIR, mass spectrometry) for real-time monitoring of intermediates.

- Compare green chemistry metrics (e.g., E-factor) with existing routes to justify improvements .

Q. How can interdisciplinary approaches enhance the study of this compound?

- Integrate cheminformatics (QSAR modeling) with wet-lab data to predict off-target effects.

- Collaborate with structural biologists to resolve 3D binding conformations via cryo-EM or X-ray crystallography.

- Use metabolomics to map downstream pathways affected by this compound in cellular models .

Q. What methods validate the reproducibility of this compound’s reported bioactivity?

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Use blinded analysis to minimize bias in assay readouts.

- Submit raw data and code for statistical analysis to repositories like Zenodo or Figshare .

Methodological Guidance

Q. How do I ensure ethical compliance when studying this compound in biological systems?

- For in vivo studies, adhere to institutional animal care protocols and include ethics committee approval numbers in publications.

- For human-derived samples, obtain informed consent and anonymize data .

Q. What statistical frameworks are appropriate for analyzing dose-response data for this compound?

- Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.

- Apply Bayesian statistics to quantify uncertainty in low-sample-size experiments.

- Correct for multiple comparisons (e.g., Bonferroni adjustment) in high-throughput screens .

Q. How can I structure a manuscript to highlight this compound’s novelty?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.